1-(1-Chloro-1-methylethyl)-4-methoxybenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Chloro-1-methylethyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxybenzene (anisole) with 1-chloro-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-1-methylethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1-(1-hydroxy-1-methylethyl)-4-methoxybenzene.
Oxidation: Formation of 4-methoxybenzoquinone.
Reduction: Formation of 1-(1-methylethyl)-4-methoxybenzene.
Scientific Research Applications
1-(1-Chloro-1-methylethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-1-methylethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(1-methylethyl)benzene: Similar structure but lacks the methoxy group.
4-Methoxybenzyl chloride: Similar structure but lacks the isopropyl group.
Uniqueness
1-(1-Chloro-1-methylethyl)-4-methoxybenzene is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Properties
CAS No. |
1538-93-8 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(2-chloropropan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,1-3H3 |
InChI Key |
UNBCDUHLWPJWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
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